An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzaldehyde (CAS: 348-27-6)
An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzaldehyde (CAS: 348-27-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-Fluoro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various physiologically active compounds. This document consolidates its physicochemical properties, spectroscopic data, and established synthetic applications, with a focus on its role in the development of potent kinase inhibitors.
Physicochemical Properties
2-Fluoro-4-hydroxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₅FO₂.[1][2] Its chemical structure, featuring a fluorine atom ortho to the aldehyde group and a hydroxyl group para to it, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties of 2-Fluoro-4-hydroxybenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 348-27-6 | [1][2] |
| Molecular Formula | C₇H₅FO₂ | [1][2] |
| Molecular Weight | 140.11 g/mol | [1][2] |
| Appearance | White to off-white or cream to pink/gray crystalline powder | [3][4] |
| Melting Point | 168-170 °C | [5][6] |
| Boiling Point | 254.2 ± 20.0 °C (Predicted) | [5] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 6.78 ± 0.18 (Predicted) | [5] |
| Solubility | No experimental data available. Predicted to be slightly soluble in water. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 2-Fluoro-4-hydroxybenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A multinuclear magnetic resonance study has provided detailed experimental data for 2-Fluoro-4-hydroxybenzaldehyde in DMSO-d₆.
Table 2: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for 2-Fluoro-4-hydroxybenzaldehyde in DMSO-d₆
| Nucleus | Atom | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H | H3 | 6.84 | ³J(H3-F) = 11.8, ⁴J(H3-H5) = 2.4 |
| H5 | 6.94 | ⁴J(H5-F) = 8.6, ⁴J(H5-H3) = 2.4, ³J(H5-H6) = 8.4 | |
| H6 | 7.59 | ³J(H6-H5) = 8.4, ⁵J(H6-F) = 0.8 | |
| CHO | 10.08 | ⁴J(CHO-F) = 3.4 | |
| OH | 11.09 | - | |
| ¹³C | C1 | 122.1 | ²J(C1-F) = 13.9, ²J(C1-H6) = 3.9 |
| C2 | 163.7 | ¹J(C2-F) = 251.5 | |
| C3 | 104.2 | ²J(C3-F) = 24.3 | |
| C4 | 162.7 | ³J(C4-F) = 12.1 | |
| C5 | 113.1 | ⁴J(C5-F) = 2.7 | |
| C6 | 132.0 | ³J(C6-F) = 3.9 | |
| CHO | 187.3 | ³J(CHO-F) = 5.5 | |
| ¹⁹F | F | -107.0 | - |
Source: I. Iriepa et al., A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for 2-Fluoro-4-hydroxybenzaldehyde.
Table 3: Key Mass Spectrometry Data (GC-MS)
| m/z | Interpretation |
| 140 | Molecular Ion [M]⁺ |
| 139 | [M-H]⁺ (Base Peak) |
| 83 | Fragment |
Source: PubChem CID 587246[1]
Infrared (IR) Spectroscopy
While detailed assignments are not widely published, a vapor phase IR spectrum is available. Key expected absorptions would include:
-
O-H stretch: Broad band around 3200-3600 cm⁻¹
-
C=O stretch (aldehyde): Strong band around 1670-1700 cm⁻¹
-
C-F stretch: Strong band around 1200-1300 cm⁻¹
-
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region
Reactivity and Safety
2-Fluoro-4-hydroxybenzaldehyde is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling this compound. It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[5]
Experimental Protocols
Synthesis of 2-Fluoro-4-hydroxybenzaldehyde
A common synthetic route involves the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent formation and formylation, and subsequent deprotection.
Experimental Workflow: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde
Caption: Synthetic pathway for 2-Fluoro-4-hydroxybenzaldehyde.
Methodology:
-
Protection: 3-Fluorophenol is reacted with 2-bromopropane in the presence of a base like potassium carbonate in an organic solvent to yield 1-fluoro-3-isopropoxybenzene.
-
Bromination: The protected phenol is then brominated, for example using N-bromosuccinimide (NBS), to introduce a bromine atom ortho to the fluorine.
-
Formylation: The resulting aryl bromide undergoes a Grignard exchange followed by reaction with dimethylformamide (DMF) to introduce the aldehyde group.
-
Deprotection: The isopropoxy protecting group is removed using a Lewis acid such as boron trichloride to afford the final product, 2-Fluoro-4-hydroxybenzaldehyde.
This is a generalized protocol based on patent literature. Specific reaction conditions may vary.
Applications in Drug Discovery
While there is limited information on the direct biological activity of 2-Fluoro-4-hydroxybenzaldehyde, it is a crucial intermediate in the synthesis of potent inhibitors of Janus kinase 2 (JAK2).[5] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
Synthesis of Deazapurine JAK2 Inhibitors
2-Fluoro-4-hydroxybenzaldehyde is utilized in the Pictet-Spengler condensation reaction to construct the core of 3,4-ring fused deazapurine-based JAK2 inhibitors.
Experimental Workflow: Synthesis of Deazapurine JAK2 Inhibitors
Caption: Role of 2-Fluoro-4-hydroxybenzaldehyde in JAK2 inhibitor synthesis.
This synthetic strategy highlights the importance of 2-Fluoro-4-hydroxybenzaldehyde as a key building block for generating complex heterocyclic scaffolds with significant therapeutic potential. The fluorine and hydroxyl moieties of the starting material can be further functionalized to optimize the potency and pharmacokinetic properties of the final drug candidates.
References
- 1. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. strem.com [strem.com]
- 4. 2-Fluoro-4-hydroxybenzaldehyde | 348-27-6 [chemicalbook.com]
- 5. 348-27-6 CAS MSDS (2-Fluoro-4-hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,5-DIFLUORO-4-HYDROXYBENZALDEHYDE CAS#: 918523-99-6 [m.chemicalbook.com]
2-Fluoro-4-hydroxybenzaldehyde
Meisenheimer Complex (Resonance Stabilized)
Substituted Product
